Physical and chemical properties of 2-Furanol, tetrahydro-4-methyl-
Physical and chemical properties of 2-Furanol, tetrahydro-4-methyl-
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of chemical synthesis and drug discovery is one of constant evolution, demanding a deep and nuanced understanding of molecular scaffolds that serve as the building blocks for innovation. Among these, the substituted tetrahydrofuran motif is of significant interest due to its prevalence in a wide array of natural products and biologically active molecules. This guide provides a comprehensive technical overview of a specific, yet under-documented isomer: 2-Furanol, tetrahydro-4-methyl- (CAS 34314-85-7).
It is important to note that specific experimental data for this particular isomer is not extensively available in public literature. Therefore, this guide has been meticulously compiled by drawing upon established principles of organic chemistry, data from closely related structural analogs, and general knowledge of the tetrahydrofuran chemical class. The information presented herein is intended to serve as a robust resource for researchers, providing both foundational knowledge and a framework for further investigation. We will delve into its presumed physical and chemical properties, propose a logical synthetic pathway, and discuss its potential reactivity and safety considerations, all while maintaining a clear distinction between established data for related compounds and scientifically informed extrapolations for our target molecule.
Molecular Structure and Isomeric Considerations
2-Furanol, tetrahydro-4-methyl- possesses the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol .[1] Its structure consists of a five-membered saturated tetrahydrofuran ring with a hydroxyl group at the 2-position (anomeric carbon) and a methyl group at the 4-position.
The presence of two stereocenters (at C2 and C4) implies the existence of four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis/trans) between the hydroxyl and methyl groups will significantly influence the molecule's three-dimensional conformation and, consequently, its physical, chemical, and biological properties.
It is crucial to distinguish this compound from its more commonly documented isomer, 2-Furanol, tetrahydro-2-methyl- (CAS 7326-46-7), where the methyl group is also at the 2-position. The positional difference of the methyl group from C2 to C4 is expected to alter the molecule's polarity, steric hindrance, and reactivity at the anomeric center.
Postulated Physical and Chemical Properties
Direct experimental data for 2-Furanol, tetrahydro-4-methyl- is limited. However, we can infer its properties based on the known characteristics of its isomer, 2-Furanol, tetrahydro-2-methyl-, and the parent compound, tetrahydrofuran (THF).
Table 1: Comparison of Physical Properties
| Property | 2-Furanol, tetrahydro-2-methyl-[2][3] | Tetrahydrofuran (THF)[4] | 2-Furanol, tetrahydro-4-methyl- (Predicted) |
| CAS Number | 7326-46-7 | 109-99-9 | 34314-85-7 |
| Molecular Formula | C₅H₁₀O₂ | C₄H₈O | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol | 72.11 g/mol | 102.13 g/mol |
| Boiling Point | 155.1 °C at 760 mmHg | 66 °C | Likely similar to or slightly lower than the 2-methyl isomer due to potentially reduced dipole moment. |
| Density | 1.073 g/cm³ | 0.889 g/cm³ | Expected to be slightly above 1 g/cm³, similar to the 2-methyl isomer. |
| Flash Point | 60.6 °C | -14.5 °C | Expected to be a combustible liquid, with a flash point likely in a similar range to the 2-methyl isomer. |
| Solubility | Soluble in polar organic solvents. | Miscible with water. | Expected to be soluble in polar organic solvents and likely possess some water solubility due to the hydroxyl group. |
Chemical Reactivity Insights:
The chemical behavior of 2-Furanol, tetrahydro-4-methyl- is dictated by the hemiacetal functionality at the 2-position and the saturated ether backbone.
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Ring-Chain Tautomerism: Like many hemiacetals, it likely exists in equilibrium with its open-chain tautomer, 4-hydroxy-3-methylbutanal. This equilibrium will be influenced by the solvent, pH, and temperature.
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Reactivity at the Anomeric Center: The hydroxyl group at C2 is expected to be reactive. It can be readily substituted in the presence of acid catalysts, making it a precursor for the synthesis of various 2-alkoxy-4-methyltetrahydrofurans (glycosylation-type reactions).
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Oxidation: The hemiacetal can be oxidized to the corresponding lactone, 4-methyl-dihydrofuran-2(3H)-one.
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Stability: The tetrahydrofuran ring is generally stable. However, like THF itself, it may be susceptible to ring-opening under strong acidic conditions.[4] The presence of the methyl group at the 4-position is not expected to significantly alter the inherent stability of the ring.
Conceptual Synthetic Approach
Proposed Retrosynthetic Analysis:
Conceptual Synthesis of 2-Furanol, tetrahydro-4-methyl-
Spectroscopic Characterization (Predicted)
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¹H NMR:
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A complex multiplet for the proton at C2, likely in the region of 5.0-5.5 ppm, which would be coupled to the protons on C3.
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A broad singlet for the hydroxyl proton, the chemical shift of which would be concentration and solvent-dependent.
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A doublet for the methyl group at C4, likely in the range of 0.9-1.2 ppm.
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A series of multiplets for the methylene protons on the ring (C3 and C5) and the methine proton at C4.
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¹³C NMR:
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The anomeric carbon (C2) would appear as a downfield signal, likely in the range of 95-105 ppm.
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The carbon bearing the methyl group (C4) and the methyl carbon itself would have distinct chemical shifts.
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The remaining two ring carbons (C3 and C5) would appear as upfield signals.
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Infrared (IR) Spectroscopy:
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A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
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C-H stretching bands for the sp³ hybridized carbons just below 3000 cm⁻¹.
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A prominent C-O stretching band for the ether linkage, typically in the 1050-1150 cm⁻¹ region.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) at m/z = 102.
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Fragmentation would likely involve the loss of water (M-18) and cleavage of the tetrahydrofuran ring.
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Safety and Handling
Specific toxicity data for 2-Furanol, tetrahydro-4-methyl- is not available. Therefore, it is prudent to handle this compound with the same precautions as other potentially hazardous laboratory chemicals, drawing guidance from the safety profile of tetrahydrofuran and other related cyclic ethers.
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General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Flammability: As a derivative of THF, it should be considered a flammable or combustible liquid. [5]Keep away from heat, sparks, and open flames.
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Peroxide Formation: Tetrahydrofuran is known to form explosive peroxides upon exposure to air and light. [4]While the presence of the hydroxyl and methyl groups may influence this tendency, it is a potential hazard that should be considered. It is advisable to store the compound in a cool, dark place under an inert atmosphere and to test for the presence of peroxides before heating or distillation.
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Toxicity: The acute toxicity is unknown. Tetrahydrofuran itself can cause irritation to the eyes, skin, and respiratory tract. [5]Chronic exposure may lead to liver and kidney effects. [6]Similar hazards should be assumed for 2-Furanol, tetrahydro-4-methyl- until specific data becomes available.
Conclusion and Future Directions
2-Furanol, tetrahydro-4-methyl- represents a valuable yet underexplored chemical entity. This guide has provided a comprehensive overview of its likely physical and chemical properties, a plausible synthetic route, and necessary safety considerations, all grounded in established chemical principles and data from analogous compounds.
For researchers in drug discovery and organic synthesis, this molecule presents an opportunity for further investigation. The diastereoselective synthesis of its various stereoisomers would be a worthy endeavor, allowing for the exploration of their unique biological activities. Elucidation of its precise physical properties and a full spectroscopic characterization will be crucial next steps in solidifying our understanding of this compound. It is our hope that this guide will serve as a catalyst for such future research, enabling the scientific community to unlock the full potential of 2-Furanol, tetrahydro-4-methyl-.
References
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- Watson, D. A., & Jacobsen, E. N. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society, 136(43), 15124–15127.
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- Thermo Fisher Scientific. (2023, September 25).
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- Sigma-Aldrich. (n.d.). Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran.
- SpectraBase. (n.d.). 2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl-.
- NIST. (n.d.). 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-. NIST WebBook.
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